molecular formula C₈H₁₀ B1142099 Xylenes CAS No. 1330-20-7

Xylenes

Cat. No.: B1142099
CAS No.: 1330-20-7
M. Wt: 106.16
InChI Key:
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Description

Xylenes, also known as dimethylbenzenes, are a group of three isomeric compounds with the chemical formula (CH₃)₂C₆H₄. These isomers are ortho-xylene, meta-xylene, and para-xylene, which differ in the positions of the two methyl groups on the benzene ring. This compound are colorless, flammable liquids with a slightly greasy texture and are of significant industrial value .

Mechanism of Action

Target of Action

Xylenes, which are organic compounds with the formula (CH3)2C6H4 , primarily target the central nervous system (CNS) . They are known to cause depression of the CNS, with symptoms such as headache, dizziness, nausea, and vomiting .

Mode of Action

This compound interact with their targets, primarily the CNS, through inhalation . The principal mechanism of detoxification is oxidation to methylbenzoic acid and hydroxylation to hydroxylene . This interaction results in changes such as CNS depression, leading to symptoms like headache, dizziness, and nausea .

Biochemical Pathways

The isomerization of a mixture of this compound can occur by two mechanisms: monomolecular isomerization of the methyl group via carbocation formation, and bimolecular disproportionation and transalkylation . These biochemical pathways are affected by the presence of this compound, leading to downstream effects such as the production of methylbenzoic acid and hydroxylene .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound are absorbed primarily through inhalation . The pharmacokinetics of m-xylene in rats and mice fit a three-compartment model, and more than 90% of an administered dose should be eliminated within 24 hours . These ADME properties impact the bioavailability of this compound in the body.

Result of Action

The molecular and cellular effects of this compound’ action include the depression of the CNS, leading to symptoms such as headache, dizziness, nausea, and vomiting . On a molecular level, this compound cause the oxidation to methylbenzoic acid and hydroxylation to hydroxylene .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the release of this compound from storage tanks in petrochemical industries can pose significant threats . The creation of a protective zone around the P-xylene and O-xylene tanks with a radius of 54 m is necessary to reduce hazards . Furthermore, the presence of this compound in the environment, such as in crude oil, gasoline, and aircraft fuels, can also affect their action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylenes can be synthesized through the methylation of toluene and benzene. This process involves the use of catalysts such as zeolites to facilitate the reaction. The ratio of the isomers can be adjusted to favor the production of para-xylene through processes like the UOP-Isomar process or by transalkylation of xylene with itself or trimethylbenzene .

Industrial Production Methods

Industrially, this compound are produced as part of the BTX (benzene, toluene, and this compound) aromatics extracted from catalytic reforming known as reformate. They are also produced by coal carbonization in the manufacture of coke fuel and occur in crude oil in concentrations of about 0.5–1%. The commercial production of this compound involves catalytic reforming and pyrolysis methods .

Chemical Reactions Analysis

Types of Reactions

Xylenes undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phthalic anhydride, isophthalic acid, and terephthalic acid.

    Halogenation: Xylene dichlorides.

    Nitration: Nitrothis compound

Scientific Research Applications

Xylenes have a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Xylenes are similar to other aromatic hydrocarbons such as benzene, toluene, and ethylbenzene. this compound are unique due to the presence of two methyl groups, which influence their chemical reactivity and physical properties. For example:

Similar Compounds

Properties

IUPAC Name

1,2-xylene
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InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
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InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID3021807
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Molecular Weight

106.16 g/mol
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Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
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Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
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Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
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Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
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CAS No.

95-47-6
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Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

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